![molecular formula C14H20O7S B8044764 [2,2-Bis(hydroxymethyl)-3-(4-methylphenyl)sulfonyloxypropyl] acetate](/img/structure/B8044764.png)
[2,2-Bis(hydroxymethyl)-3-(4-methylphenyl)sulfonyloxypropyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,2-Bis(hydroxymethyl)-3-(4-methylphenyl)sulfonyloxypropyl] acetate is an organic compound that features a complex structure with multiple functional groups. This compound is notable for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Bis(hydroxymethyl)-3-(4-methylphenyl)sulfonyloxypropyl] acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the reaction of 4-methylphenol with epichlorohydrin to form 3-(4-methylphenyl)oxirane.
Introduction of Hydroxymethyl Groups: The oxirane ring is then opened using formaldehyde under basic conditions to introduce the hydroxymethyl groups, yielding 2,2-bis(hydroxymethyl)-3-(4-methylphenyl)propan-1-ol.
Sulfonylation: The hydroxyl groups are then sulfonylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine to form 2,2-bis(hydroxymethyl)-3-(4-methylphenyl)sulfonyloxypropane.
Acetylation: Finally, the sulfonyloxy compound is acetylated using acetic anhydride to yield the target compound, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts or reagents to improve reaction rates and selectivity.
化学反应分析
Types of Reactions
[2,2-Bis(hydroxymethyl)-3-(4-methylphenyl)sulfonyloxypropyl] acetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyloxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Ester Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Ester Hydrolysis: The major product is 2,2-bis(hydroxymethyl)-3-(4-methylphenyl)sulfonyloxypropane.
Oxidation: Products can include 2,2-bis(formyl)-3-(4-methylphenyl)sulfonyloxypropane or 2,2-bis(carboxy)-3-(4-methylphenyl)sulfonyloxypropane.
科学研究应用
Chemistry
In organic synthesis, [2,2-Bis(hydroxymethyl)-3-(4-methylphenyl)sulfonyloxypropyl] acetate is used as an intermediate for the preparation of more complex molecules. Its ability to undergo various reactions makes it valuable for constructing diverse chemical architectures.
Biology and Medicine
In biological research, this compound can be used to study enzyme-catalyzed reactions involving sulfonyl groups. It may also serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of polymers and resins. Its functional groups allow it to act as a cross-linking agent, improving the mechanical properties of materials.
作用机制
The mechanism of action of [2,2-Bis(hydroxymethyl)-3-(4-methylphenyl)sulfonyloxypropyl] acetate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the sulfonyloxy group is displaced by a nucleophile, forming a new bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
2,2-Bis(hydroxymethyl)-3-(4-methylphenyl)propane: Lacks the sulfonyloxy and acetate groups, making it less reactive in certain types of reactions.
2,2-Bis(hydroxymethyl)-3-(4-methylphenyl)sulfonyloxypropane: Similar but lacks the acetate group, affecting its reactivity and solubility.
2,2-Bis(hydroxymethyl)-3-(4-methylphenyl)acetate: Lacks the sulfonyloxy group, which impacts its ability to undergo nucleophilic substitution reactions.
Uniqueness
The presence of both sulfonyloxy and acetate groups in [2,2-Bis(hydroxymethyl)-3-(4-methylphenyl)sulfonyloxypropyl] acetate makes it uniquely versatile. It can participate in a broader range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and industrial applications.
属性
IUPAC Name |
[2,2-bis(hydroxymethyl)-3-(4-methylphenyl)sulfonyloxypropyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O7S/c1-11-3-5-13(6-4-11)22(18,19)21-10-14(7-15,8-16)9-20-12(2)17/h3-6,15-16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXNXHBXVXMXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)(CO)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(N-benzyl-3-methylanilino)methyl]benzenesulfonic acid](/img/structure/B8044681.png)
![ethyl 4-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]benzoate](/img/structure/B8044686.png)
![ethyl-[(2E,4E)-5-(N-ethylanilino)penta-2,4-dienylidene]-phenylazanium;chloride](/img/structure/B8044694.png)
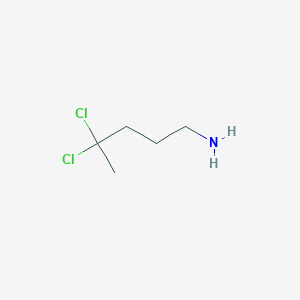

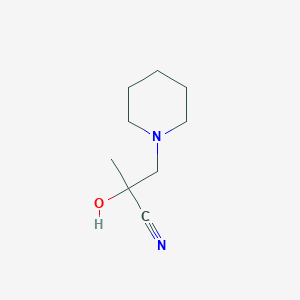
![(1R,2R,6R,7R,9R)-4,4,12,12-tetramethyl-7-prop-2-enyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B8044733.png)
![(2R,4aR,6S,7R,8S,8aS)-2-phenyl-7-phenylmethoxy-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B8044754.png)
![N-[3-(4-Chloro-1H-pyrazol-1-yl)-2-oxo-2H-1-benzopyran-7-yl]acetamide](/img/structure/B8044759.png)
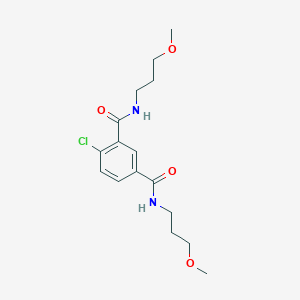
![3-Methyl-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B8044775.png)
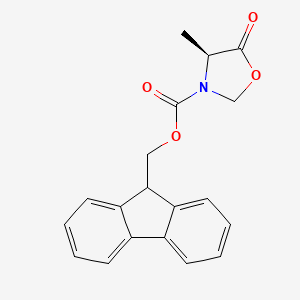
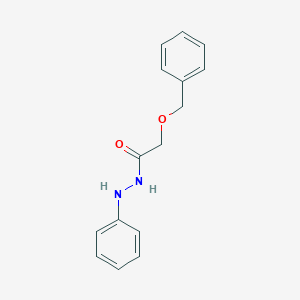
![(2S)-2-[(4-phenoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B8044792.png)
